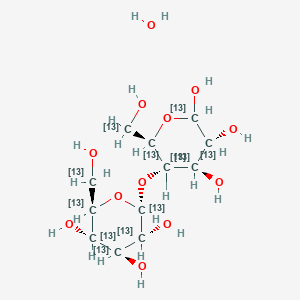
D-(+)-Maltose monohydrate-UL-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(+)-Maltose monohydrate-UL-13C12 is a stable isotope-labeled compound of maltose, a disaccharide composed of two glucose units. The “UL-13C12” designation indicates that all twelve carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Maltose monohydrate-UL-13C12 typically involves the enzymatic or chemical conversion of glucose labeled with carbon-13. The process begins with the fermentation of glucose-13C, followed by the enzymatic action of maltase to form maltose. The reaction conditions are carefully controlled to ensure the complete incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can metabolize glucose-13C. The resulting maltose is then purified and crystallized to obtain the monohydrate form. The production process is optimized to achieve high yields and purity of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
D-(+)-Maltose monohydrate-UL-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maltobionic acid.
Reduction: Reduction reactions can convert maltose to maltitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reagents such as acetic anhydride and methyl iodide are used under basic or acidic conditions.
Major Products Formed
Oxidation: Maltobionic acid
Reduction: Maltitol
Substitution: Various acylated and alkylated derivatives of maltose
Applications De Recherche Scientifique
D-(+)-Maltose monohydrate-UL-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate carbohydrate metabolism.
Biology: Employed in studies of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in research on glucose metabolism and diabetes.
Industry: Applied in the development of labeled compounds for use in food science and nutrition research.
Mécanisme D'action
The mechanism of action of D-(+)-Maltose monohydrate-UL-13C12 involves its metabolism by enzymes such as maltase and amylase. These enzymes hydrolyze the glycosidic bond between the glucose units, releasing glucose-13C, which can then be tracked in metabolic pathways. The labeled glucose allows researchers to study the dynamics of carbohydrate metabolism and the effects of various metabolic disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-(+)-Glucose-UL-13C6: A labeled glucose compound used in similar metabolic studies.
D-(+)-Lactose monohydrate-UL-13C12: A disaccharide composed of glucose and galactose, labeled with carbon-13.
D-(+)-Sucrose-UL-13C12: A disaccharide of glucose and fructose, labeled with carbon-13.
Uniqueness
D-(+)-Maltose monohydrate-UL-13C12 is unique due to its specific labeling of all twelve carbon atoms with carbon-13, making it particularly useful for detailed metabolic studies. Its structure as a disaccharide of two glucose units also provides distinct advantages in studying carbohydrate metabolism compared to other labeled disaccharides.
Propriétés
Formule moléculaire |
C12H24O12 |
|---|---|
Poids moléculaire |
372.22 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1; |
Clé InChI |
WSVLPVUVIUVCRA-KOOFFJCXSA-N |
SMILES isomérique |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@@H]2[13C@H](O[13CH]([13C@@H]([13C@H]2O)O)O)[13CH2]O)O)O)O)O.O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
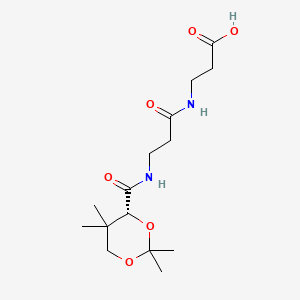
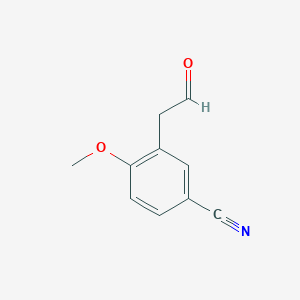
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
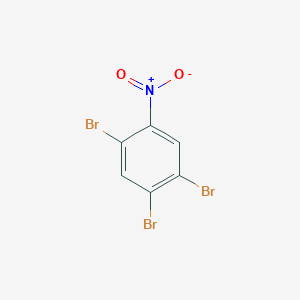
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

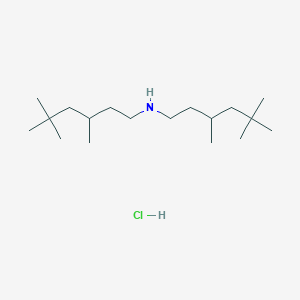
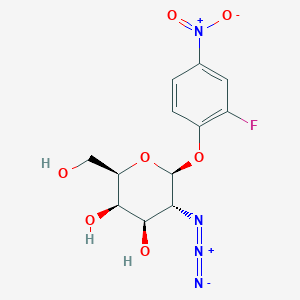
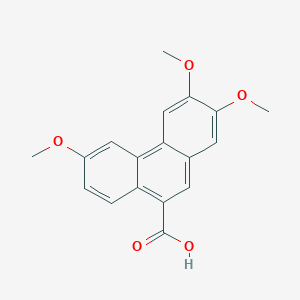

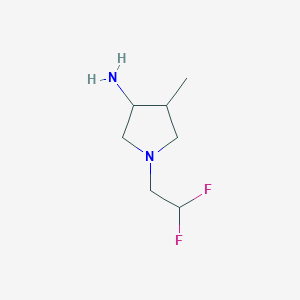
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)
